Absolute Stereochemical Configuration (2R,5S) as a Determinant of Biological Recognition and Regulatory Acceptability
The target compound possesses a defined (2R,5S) absolute configuration at the piperidine C2 and C5 positions. This is in contrast to its (2S,5R) enantiomer, CAS 2306248-46-2, which is a distinct chemical entity with different IUPAC nomenclature, SMILES notation, and predicted biological interactions due to enantioselective recognition in asymmetric biological environments [1]. In drug development, the selection of the correct single enantiomer is a fundamental regulatory and pharmacological requirement, and substitution with the antipode or a racemate introduces unacceptable variability in target binding and safety assessment [2].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R,5S) |
| Comparator Or Baseline | (2S,5R) enantiomer (CAS 2306248-46-2) |
| Quantified Difference | Enantiomeric; opposite three-dimensional spatial arrangement |
| Conditions | Chiral stationary phase HPLC, polarimetry, or X-ray crystallography |
Why This Matters
For procurement supporting drug discovery, selection of the correct single enantiomer is mandatory for regulatory compliance and for generating valid, interpretable SAR data in stereospecific target assays.
- [1] ChemSrc. o1-Tert-butyl o2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate. CAS: 2306248-46-2. Database Entry. View Source
- [2] FDA. Development of New Stereoisomeric Drugs. Guidance for Industry. U.S. Department of Health and Human Services. 2019. View Source
